Cas no 2171963-99-6 (2,3-dibromo-5-(trifluoromethyl)thiophene)
2,3-dibromo-5-(trifluoromethyl)thiophene Chemical and Physical Properties
Names and Identifiers
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- 2,3-dibromo-5-(trifluoromethyl)thiophene
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- Inchi: 1S/C5HBr2F3S/c6-2-1-3(5(8,9)10)11-4(2)7/h1H
- InChI Key: XGRFPAMLMDTGJK-UHFFFAOYSA-N
- SMILES: C1(Br)SC(C(F)(F)F)=CC=1Br
2,3-dibromo-5-(trifluoromethyl)thiophene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM428839-1g |
2,3-dibromo-5-(trifluoromethyl)thiophene |
2171963-99-6 | 95%+ | 1g |
$1262 | 2023-03-10 | |
| Enamine | EN300-1590510-0.05g |
2,3-dibromo-5-(trifluoromethyl)thiophene |
2171963-99-6 | 95% | 0.05g |
$245.0 | 2023-06-04 | |
| Enamine | EN300-1590510-0.1g |
2,3-dibromo-5-(trifluoromethyl)thiophene |
2171963-99-6 | 95% | 0.1g |
$366.0 | 2023-06-04 | |
| Enamine | EN300-1590510-0.25g |
2,3-dibromo-5-(trifluoromethyl)thiophene |
2171963-99-6 | 95% | 0.25g |
$524.0 | 2023-06-04 | |
| Enamine | EN300-1590510-0.5g |
2,3-dibromo-5-(trifluoromethyl)thiophene |
2171963-99-6 | 95% | 0.5g |
$824.0 | 2023-06-04 | |
| Enamine | EN300-1590510-1.0g |
2,3-dibromo-5-(trifluoromethyl)thiophene |
2171963-99-6 | 95% | 1g |
$1057.0 | 2023-06-04 | |
| Enamine | EN300-1590510-2.5g |
2,3-dibromo-5-(trifluoromethyl)thiophene |
2171963-99-6 | 95% | 2.5g |
$2071.0 | 2023-06-04 | |
| Enamine | EN300-1590510-5.0g |
2,3-dibromo-5-(trifluoromethyl)thiophene |
2171963-99-6 | 95% | 5g |
$3065.0 | 2023-06-04 | |
| Enamine | EN300-1590510-10.0g |
2,3-dibromo-5-(trifluoromethyl)thiophene |
2171963-99-6 | 95% | 10g |
$4545.0 | 2023-06-04 | |
| Aaron | AR01FLEI-50mg |
2,3-dibromo-5-(trifluoromethyl)thiophene |
2171963-99-6 | 95% | 50mg |
$362.00 | 2025-02-11 |
2,3-dibromo-5-(trifluoromethyl)thiophene Related Literature
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
Additional information on 2,3-dibromo-5-(trifluoromethyl)thiophene
Research Brief on 2,3-Dibromo-5-(trifluoromethyl)thiophene (CAS: 2171963-99-6) in Chemical and Biomedical Applications
2,3-Dibromo-5-(trifluoromethyl)thiophene (CAS: 2171963-99-6) is a halogenated thiophene derivative that has garnered significant attention in recent years due to its versatile applications in medicinal chemistry, materials science, and agrochemical research. This compound's unique structural features, including the presence of bromine and trifluoromethyl groups, make it a valuable building block for the synthesis of complex molecules with potential biological activity. Recent studies have explored its utility in drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents.
A 2023 study published in the Journal of Medicinal Chemistry investigated the use of 2,3-dibromo-5-(trifluoromethyl)thiophene as a key intermediate in the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors. The researchers demonstrated that the bromine atoms in this compound facilitate efficient cross-coupling reactions, enabling the rapid assembly of diverse inhibitor libraries. The resulting compounds exhibited potent BTK inhibition and promising selectivity profiles, highlighting the potential of this thiophene derivative in targeted cancer therapies.
In the field of materials science, 2,3-dibromo-5-(trifluoromethyl)thiophene has been employed as a precursor for the development of organic semiconductors. A recent publication in Advanced Materials described its use in the synthesis of thiophene-based polymers with enhanced charge transport properties. The trifluoromethyl group was found to improve the air stability of these materials, making them suitable for use in organic field-effect transistors (OFETs) and photovoltaic devices.
The antimicrobial potential of derivatives of 2,3-dibromo-5-(trifluoromethyl)thiophene has also been explored. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported the synthesis and evaluation of a series of thiophene-containing compounds against drug-resistant bacterial strains. Several derivatives exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimal cytotoxicity to mammalian cells, suggesting their potential as lead compounds for antibiotic development.
From a synthetic chemistry perspective, recent advances have focused on developing more efficient methods for the preparation and functionalization of 2,3-dibromo-5-(trifluoromethyl)thiophene. A 2023 paper in Organic Process Research & Development described an improved scalable synthesis of this compound, addressing previous challenges related to yield and purity. This development is particularly significant for industrial applications where large quantities of high-quality material are required.
Looking forward, researchers are exploring the potential of 2,3-dibromo-5-(trifluoromethyl)thiophene in emerging areas such as PROTAC (proteolysis targeting chimera) technology and covalent inhibitor design. Its ability to serve as a versatile scaffold for the introduction of diverse pharmacophores makes it particularly attractive for these applications. Ongoing studies are investigating its use in the development of targeted protein degraders for oncology indications.
In conclusion, 2,3-dibromo-5-(trifluoromethyl)thiophene (CAS: 2171963-99-6) continues to demonstrate significant value across multiple research domains. Its applications span from drug discovery to materials science, with recent studies highlighting its potential in addressing challenging therapeutic targets and enabling the development of advanced functional materials. As synthetic methodologies continue to improve and new biological targets are identified, this compound is likely to remain an important tool in chemical and biomedical research.
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